![molecular formula C15H11NOS B12821544 1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)
1-[5-(3-Quinolinyl)-2-thienyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(3-Quinolinyl)-2-thienyl]ethanone is an organic compound with the molecular formula C15H11NOS. It consists of a quinoline ring attached to a thienyl group through an ethanone linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone typically involves the reaction of 3-quinolinecarboxaldehyde with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-[5-(3-Quinolinyl)-2-thienyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline and thiophene derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid, while reduction could produce 1-[5-(3-quinolinyl)-2-thienyl]ethanol .
Aplicaciones Científicas De Investigación
1-[5-(3-Quinolinyl)-2-thienyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[5-(3-Quinolinyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Methyl-2-quinoxalinyl)ethanone: Similar in structure but with a quinoxaline ring instead of quinoline.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring attached to the quinoline moiety.
Uniqueness
1-[5-(3-Quinolinyl)-2-thienyl]ethanone is unique due to the presence of both quinoline and thienyl groups, which may confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research in various fields .
Propiedades
Fórmula molecular |
C15H11NOS |
|---|---|
Peso molecular |
253.32 g/mol |
Nombre IUPAC |
1-(5-quinolin-3-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C15H11NOS/c1-10(17)14-6-7-15(18-14)12-8-11-4-2-3-5-13(11)16-9-12/h2-9H,1H3 |
Clave InChI |
FIHITGZQXXTGAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(S1)C2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


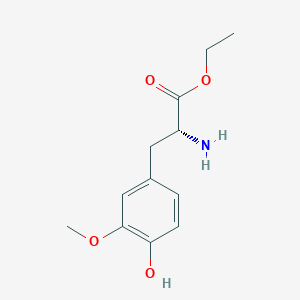

![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)

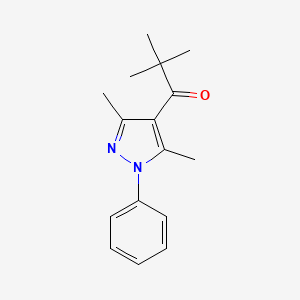
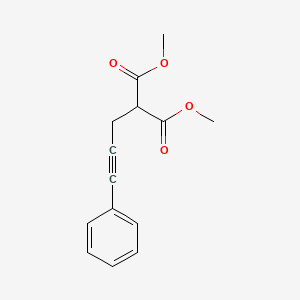

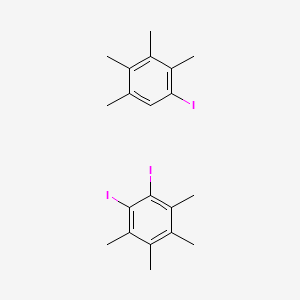
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)

![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
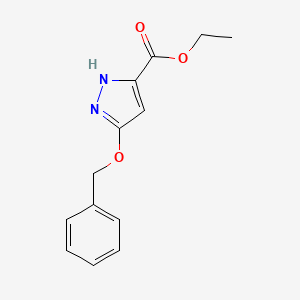
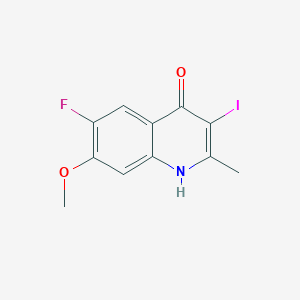
![[2,3,4,5,6-pentakis(fluoranyl)phenyl] 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(triphenylmethyl)sulfanyl-propanoate](/img/structure/B12821551.png)
